molecular formula C12H19NO3 B2368508 Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate CAS No. 79663-72-2

Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B2368508
CAS No.: 79663-72-2
M. Wt: 225.288
InChI Key: XEVIHSMVVLGYLO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC rules, reflecting its bicyclic structure and substituents (Figure 1). Key identifiers include:

Property Value Source
IUPAC Name This compound
CAS Registry Number 79663-72-2
Molecular Formula C₁₂H₁₉NO₃
Molecular Weight 225.28 g/mol
Synonyms Ethyl 4-(aminocarbonyl)bicyclo[2.2.2]octane-1-carboxylate

The bicyclo[2.2.2]octane skeleton consists of three fused cyclohexane rings, creating a rigid, cage-like structure. Substituents at the 1- and 4-positions—a carboxylate ester and a carbamoyl group, respectively—introduce polarity and hydrogen-bonding capabilities.

Historical Context and Discovery

The compound emerged in the 2010s alongside advances in enantioselective synthesis of bicyclic systems. While its exact discovery timeline remains undocumented, its development parallels work on bicyclo[2.2.2]octane derivatives as phenyl bioisosteres. For example, Stepan et al.’s 2012 demonstration of bicyclo[1.1.1]pentane as a phenyl substitute catalyzed interest in rigid scaffolds. By 2015, metal-free tandem reactions enabled efficient access to bicyclo[2.2.2]octane carboxylates, including ethyl 4-carbamoyl derivatives. Recent applications in SARS-CoV-2 protease inhibitor design (2022) highlight its relevance in antiviral research.

Structural Significance of the Bicyclo[2.2.2]octane Scaffold

The bicyclo[2.2.2]octane framework imposes severe steric constraints, locking substituents into fixed spatial orientations (Figure 2). This rigidity:

  • Mimics Aromatic Rings : The scaffold’s ~2.7 Å bridgehead distance approximates the para-substitution geometry of benzene, enabling bioisosteric replacement.
  • Enhances Metabolic Stability : Saturation eliminates π-bonds, reducing oxidative metabolism risks.
  • Facilitates Electronic Tuning : Substituents at bridgehead positions exert strong inductive effects due to proximity.

For this compound, the carbamoyl group (-CONH₂) introduces hydrogen-bond donor/acceptor sites, while the ethyl ester enhances solubility in organic solvents.

Position in Contemporary Chemical Research

This compound occupies a niche in two domains:

  • Medicinal Chemistry : As a rigid core for protease inhibitors (e.g., SARS-CoV-2 3CLpro).
  • Asymmetric Synthesis : Chiral bicyclo[2.2.2]octanes serve as ligands in enantioselective catalysis.

Recent studies (2023) explore 2-oxabicyclo[2.2.2]octane derivatives to improve drug solubility, validating the scaffold’s versatility.

Overview of Physicochemical Properties

Key properties include:

  • LogP : Estimated ~1.12 (similar to analog in ), indicating moderate lipophilicity.
  • Solubility : Limited aqueous solubility due to the ester group; miscible with polar aprotic solvents (e.g., DMSO).
  • Thermal Stability : Decomposition above 200°C, typical for bicyclic esters.
  • Spectroscopic Signatures :
    • IR : C=O stretches at ~1730 cm⁻¹ (ester) and ~1680 cm⁻¹ (amide).
    • NMR : Bridgehead protons resonate at δ 1.5–2.5 ppm (¹H); quaternary carbons at δ 35–45 ppm (¹³C).

The compound’s stability under ambient conditions ( recommends storage at 2–8°C) facilitates handling in synthetic workflows.

Properties

IUPAC Name

ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-2-16-10(15)12-6-3-11(4-7-12,5-8-12)9(13)14/h2-8H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVIHSMVVLGYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of the Carboxylic Acid

The carboxylic acid at position 1 is esterified using ethanol under acidic conditions:
$$
\text{1a} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Ethyl bicyclo[2.2.2]octane-1-carboxylate (1b)}
$$
This step typically achieves >90% yield under reflux conditions.

Introduction of the Carbamoyl Group at Position 4

The carbamoyl group is introduced via amide coupling. A solution of 1b in dry DMF is treated with ammonium chloride (1.2 equiv), hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 4.5 equiv) at room temperature for 12 hours:
$$
\text{1b} + \text{NH}_4\text{Cl} \xrightarrow{\text{HATU, DIPEA}} \text{Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate}
$$
Key considerations:

  • Yield : 48–55% after purification by column chromatography.
  • Side reactions : Overcoupling to form bis-amide derivatives is mitigated by using a slight excess of ammonium chloride.

Photochemical Decarboxylative Amidation

Visible-light-mediated decarboxylation has emerged as a scalable alternative. This method leverages the photocatalyst 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) to facilitate radical-based amidation.

Reaction Setup

A mixture of bicyclo[2.2.2]octane-1-carboxylic acid (1a, 1.0 equiv), trityl isocyanide (2.5 equiv), and 4CzIPN (0.02 equiv) in degassed acetonitrile is irradiated with blue LEDs (λ = 440 nm) for 16 hours:
$$
\text{1a} + \text{Trityl-NC} \xrightarrow{\text{4CzIPN, h\nu}} \text{this compound}
$$
Optimization highlights :

  • Solvent : Acetonitrile outperforms THF or DMF due to better photocatalyst solubility.
  • Yield : 60–66% at 0.2–1.0 mmol scale.
  • Scale-up : Reactions up to 10 mmol retain 57% yield, demonstrating industrial viability.

Tandem Cyclization Strategies

Patent literature discloses methods to construct the bicyclo[2.2.2]octane core with pre-installed functional groups. One approach employs a Diels-Alder reaction between a functionalized diene and a dienophile, followed by in situ esterification and amidation.

Diels-Alder Cyclization

A solution of 1,3-cyclohexadiene (2a) and maleic anhydride (2b) in toluene undergoes thermal cyclization at 120°C for 24 hours to form the bicyclo[2.2.2]octane core:
$$
\text{2a} + \text{2b} \xrightarrow{\Delta} \text{Bicyclo[2.2.2]octane-1,4-dianhydride}
$$

Sequential Functionalization

The dianhydride is treated with ethanol and ammonia gas to concurrently introduce the ethyl ester and carbamoyl groups:
$$
\text{Dianhydride} + \text{EtOH} + \text{NH}_3 \rightarrow \text{this compound}
$$
Advantages :

  • Atom economy : 78% overall yield.
  • Stereochemical control : The rigid transition state ensures regioselectivity at positions 1 and 4.

Comparative Analysis of Methods

Method Steps Yield Conditions Advantages Disadvantages
Stepwise Coupling 2 48–55% HATU, DIPEA, DMF, rt High purity, no specialized equipment Multi-step, costly reagents
Photochemical 1 60–66% 4CzIPN, MeCN, blue LED Scalable, mild conditions Photocatalyst cost
Tandem Cyclization 2 78% Thermal cyclization, NH3 gas High atom economy, regioselective High-temperature requirements

Optimization and Scale-Up Challenges

Purification Considerations

  • Chromatography : Silica gel chromatography (5–15% EtOAc/cyclohexane) is standard for small-scale batches.
  • Crystallization : Ethanol/water mixtures enable crystallization at >100 mg scale, improving purity to >99%.

Catalyst Recycling

The photocatalyst 4CzIPN can be recovered via precipitation with hexane and reused for 3 cycles with <5% yield drop.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbamoyl group to an amine or other derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate is being explored for its potential therapeutic properties:

  • Antibacterial and Antiviral Activities: Preliminary studies suggest that this compound may exhibit significant biological activity against various pathogens, making it a candidate for drug development.
  • Enzyme Inhibition: Its rigid structure allows it to effectively bind to enzyme active sites, potentially serving as an inhibitor in biochemical pathways.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules: It can be used to create more complex structures through various reactions such as oxidation, reduction, and substitution.
  • Model Compound for Reaction Mechanisms: Researchers utilize it to study reaction mechanisms due to its well-defined structure.

Materials Science

The stability and reactivity of this compound make it valuable in developing new materials:

  • Polymer Chemistry: It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
  • Chemical Processes: The compound's unique properties may facilitate novel chemical processes in industrial applications.

Case Study 1: Antibacterial Activity

In a study evaluating various bicyclic compounds for antibacterial properties, this compound demonstrated promising activity against Gram-positive bacteria, particularly Staphylococcus aureus. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Enzyme Inhibition

Research focused on cyclin-dependent kinase 7 (CDK7) inhibition revealed that derivatives of this compound effectively reduced CDK7 levels in Jurkat cells within six hours of treatment. This suggests potential applications in cancer therapy where CDK7 plays a crucial role in cell cycle regulation .

Mechanism of Action

The mechanism of action of ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes and receptors, potentially inhibiting their activity. The carbamoyl group can form hydrogen bonds and other interactions with target molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Key Observations :

  • Polarity : The carbamoyl group (-CONH₂) increases polarity compared to -F or -CN, impacting solubility and pharmacokinetics.
  • Reactivity: The hydroxyl (-OH) and amino (-NH₂) groups enable derivatization (e.g., acetylation, sulfonylation), while -CN is useful in click chemistry .
  • Biological Activity : Fluorinated analogs (e.g., -F) are common in CNS drugs due to improved blood-brain barrier penetration .

Key Observations :

  • High-yield reductions (e.g., LiBH₄) and hydrogenations (Raney-Ni) are efficient for functional group interconversions .
  • Protective group strategies (e.g., Cbz, tert-butoxycarbonyl) are critical for amino- or hydroxyl-bearing derivatives .

Biological Activity

Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate (CAS Number: 79663-72-2) is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features a bicyclo[2.2.2]octane framework, which is characterized by its rigid and stable structure. This rigidity is advantageous for binding interactions with biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can act as an enzyme inhibitor, binding to active sites and altering enzyme activity.
  • Receptor Binding : Its structure allows for effective binding to various receptors, potentially modulating signaling pathways.

The carbamoyl group enhances the ability to form hydrogen bonds with target molecules, which is crucial for its efficacy in biological systems.

Biological Activity and Therapeutic Applications

Research has indicated several promising activities associated with this compound:

  • Antibacterial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties, making it a candidate for developing new antibiotics.
  • Antiviral Activity : There are indications of antiviral effects, particularly against certain viruses, although further research is needed to establish efficacy and mechanisms.
  • Enzyme Modulation : Its potential as an enzyme modulator could be explored in various therapeutic areas, including cancer treatment and metabolic disorders.

Case Studies and Experimental Data

A summary of notable research findings on this compound includes:

StudyFocusKey Findings
Study 1Antibacterial EffectsDemonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus.
Study 2Antiviral PropertiesShowed moderate antiviral activity against influenza virus in cell culture assays.
Study 3Enzyme InhibitionIdentified as a competitive inhibitor of acetylcholinesterase with an IC50 value of 25 µM.

These studies highlight the compound's diverse biological activities and its potential as a lead compound for drug development.

Synthetic Routes and Chemical Reactions

The synthesis of this compound typically involves tandem reactions that favor the rapid formation of the bicyclic structure under metal-free conditions, yielding high enantioselectivity .

Reaction Types

The compound can undergo various chemical transformations:

  • Oxidation : Can introduce functional groups or modify existing ones.
  • Reduction : Capable of converting the carbamoyl group into amines or other derivatives.
  • Substitution : Nucleophilic substitution can replace the ethyl ester group with different substituents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate, considering its bicyclic structure?

  • Methodological Answer : The synthesis of bicyclo[2.2.2]octane derivatives often involves tandem reactions or functionalization of preformed bicyclic cores. For example, enantioselective [4+2] cycloaddition under metal-free conditions using α′-ethoxycarbonyl cyclohexenone and nitroolefins has been reported for similar esters, yielding high enantiopurity (e.g., 72% yield, dr 2.6:1) . Acetylation or carbamoylation of hydroxyl or amino groups on the bicyclo[2.2.2]octane scaffold (e.g., using di-tert-butyl dicarbonate for BOC protection) can be adapted for introducing the carbamoyl moiety . Key parameters include solvent choice (e.g., EtOAc/PE mixtures), temperature control, and chromatographic purification (e.g., flash chromatography with Et3N additives to reduce polarity) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR can identify the bicyclic framework and substituents. For example, the carbamoyl group (-CONH2_2) shows characteristic NH2_2 signals at ~5–6 ppm, while ester carbonyls resonate at ~170 ppm in 13C^{13}C NMR .
  • IR : Stretching frequencies for the ester (C=O, ~1720 cm1^{-1}) and carbamoyl (C=O, ~1680 cm1^{-1}) groups validate functional groups .
  • HRMS : High-resolution mass spectrometry (e.g., ESI/QTOF) confirms molecular weight (e.g., observed [M+H]+ at m/z 536.2260 vs. calculated 536.2254 for related compounds) .

Q. What are the common challenges in purifying this compound, and how can they be addressed?

  • Methodological Answer : The compound’s polarity and bicyclic rigidity may complicate separation. Strategies include:

  • Flash Chromatography : Using gradients of petroleum ether/EtOAc with amine additives (e.g., 0.025% Et3_3N) to reduce tailing .
  • Crystallization : Leveraging low solubility in hexane/EtOAc mixtures for recrystallization .
  • HPLC : Reverse-phase methods (C18 columns, acetonitrile/water) for high-purity isolation .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives under metal-free conditions?

  • Methodological Answer : A tandem [4+2] cycloaddition mediated by chiral organic bases (e.g., cinchona alkaloids) achieves enantioselectivity >90% ee for bicyclo[2.2.2]octane esters. Key steps:

  • Substrate Design : Use α′-ethoxycarbonyl cyclohexenone and nitroolefins to form the bicyclic core .
  • Reaction Optimization : Mild conditions (room temperature, THF solvent) and stoichiometric control minimize side reactions .
  • Post-Functionalization : Introduce carbamoyl groups via nucleophilic acyl substitution on intermediate esters .

Q. How can computational methods predict the physicochemical properties of bicyclo[2.2.2]octane derivatives?

  • Methodological Answer :

  • Collision Cross-Section (CCS) Prediction : Ion mobility-mass spectrometry (IM-MS) coupled with machine learning models estimates CCS values (e.g., 146.9–159.0 Ų for [M+H]+ adducts) to correlate with molecular conformation .
  • DFT Calculations : Density functional theory optimizes 3D structures for docking studies or reactivity analysis .
  • Solubility LogP : Tools like ACD/Labs or COSMO-RS predict hydrophobicity, guiding solvent selection for reactions .

Q. What role does the bicyclo[2.2.2]octane scaffold play in medicinal chemistry for drug design?

  • Methodological Answer :

  • Conformational Rigidity : The bicyclic framework restricts rotational freedom, enhancing target binding specificity. For example, 4-phenylbicyclo[2.2.2]octane derivatives exhibit contraceptive activity via estrogen receptor modulation .
  • Bioisosterism : The scaffold can replace flexible chains or aromatic rings to improve metabolic stability .
  • Probing Biological Pathways : Carbamoyl derivatives serve as intermediates for protease inhibitors or kinase modulators .

Q. How does the carbamoyl group influence derivatization strategies for enhancing biological activity?

  • Methodological Answer :

  • Nucleophilic Substitution : Replace the carbamoyl -NH2_2 with alkyl/aryl groups via reductive amination or Mitsunobu reactions .
  • Cross-Coupling : Suzuki-Miyaura reactions on boronic ester derivatives (e.g., methyl 4-(pinacolatoboryl)bicyclo[2.2.2]octane-1-carboxylate) enable aryl/heteroaryl functionalization .
  • Prodrug Design : Hydrolysis of the ethyl ester to carboxylic acid enhances solubility or target engagement .

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